
m7GpppApG
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is utilized primarily for in vitro RNA synthesis . This compound plays a crucial role in the study of mRNA translation and stability, making it a valuable tool in molecular biology and biochemistry research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of m7GpppApG involves the chemical coupling of 7-methylguanosine with adenosine and guanosine through phosphodiester bonds. The process typically requires the use of protecting groups to prevent unwanted reactions and the use of coupling agents to facilitate the formation of the phosphodiester bonds .
Industrial Production Methods
Industrial production of this compound is generally carried out under controlled laboratory conditions to ensure high purity and yield. The process involves multiple steps of purification, including chromatography, to isolate the desired product from reaction by-products .
Análisis De Reacciones Químicas
Types of Reactions
m7GpppApG can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield its constituent nucleotides.
Phosphorylation/Dephosphorylation: It can participate in phosphorylation and dephosphorylation reactions, which are crucial for its role in mRNA synthesis and stability.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Enzymes: Such as phosphatases and kinases for phosphorylation and dephosphorylation reactions.
Chemical Coupling Agents: Such as carbodiimides for the synthesis of the compound.
Major Products Formed
The major products formed from the reactions involving this compound are its constituent nucleotides, including 7-methylguanosine, adenosine, and guanosine .
Aplicaciones Científicas De Investigación
m7GpppApG has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the chemical properties and reactions of mRNA cap structures.
Biology: Utilized in the study of mRNA translation, stability, and processing.
Medicine: Investigated for its potential role in therapeutic applications, such as mRNA-based vaccines and gene therapy.
Industry: Employed in the production of synthetic mRNA for research and therapeutic purposes
Mecanismo De Acción
m7GpppApG exerts its effects by mimicking the natural 5’ cap structure of eukaryotic mRNA. This cap structure is essential for the initiation of translation and protection of mRNA from degradation. The compound interacts with various proteins involved in mRNA processing, including the eukaryotic translation initiation factor 4E (eIF4E), which recognizes and binds to the cap structure . This interaction facilitates the recruitment of the ribosome to the mRNA, thereby promoting translation .
Comparación Con Compuestos Similares
Similar Compounds
m7GpppG: Another mRNA cap analog that lacks the adenosine component.
m7GpppAp: Similar to m7GpppApG but lacks the guanosine component.
m7GpppAmp: A variant with a different nucleotide sequence.
Uniqueness
This compound is unique due to its specific trinucleotide sequence, which makes it a more accurate mimic of natural mRNA cap structures compared to other analogs. This specificity enhances its utility in studies of mRNA translation and stability .
Propiedades
Fórmula molecular |
C31H41N15O24P4 |
|---|---|
Peso molecular |
1131.6 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C31H41N15O24P4/c1-43-8-46(24-14(43)26(53)42-31(34)40-24)28-18(50)16(48)10(66-28)3-63-72(56,57)69-74(60,61)70-73(58,59)64-4-11-20(19(51)29(67-11)44-6-37-12-21(32)35-5-36-22(12)44)68-71(54,55)62-2-9-15(47)17(49)27(65-9)45-7-38-13-23(45)39-30(33)41-25(13)52/h5-11,15-20,27-29,47-51H,2-4H2,1H3,(H11-,32,33,34,35,36,39,40,41,42,52,53,54,55,56,57,58,59,60,61)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,27-,28-,29-/m1/s1 |
Clave InChI |
RFVDJKHUSIMMMJ-ZQWUJQRXSA-N |
SMILES isomérico |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O |
SMILES canónico |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


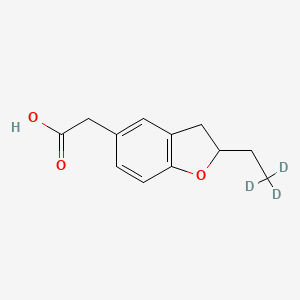
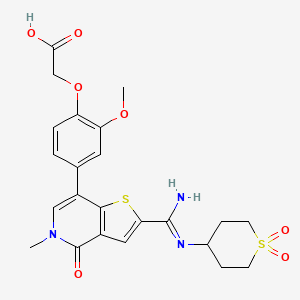
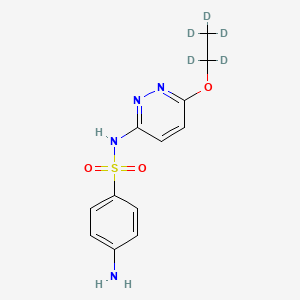
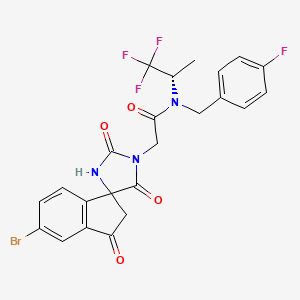
![13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol](/img/structure/B12423633.png)
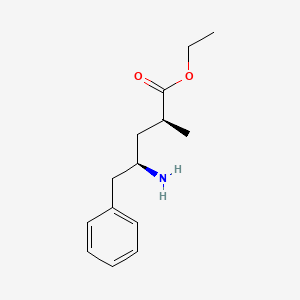
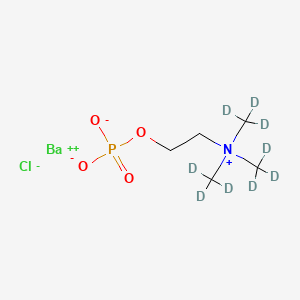
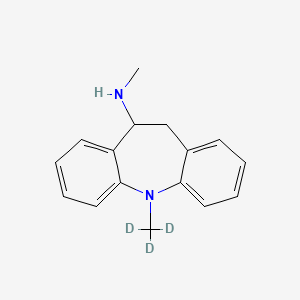
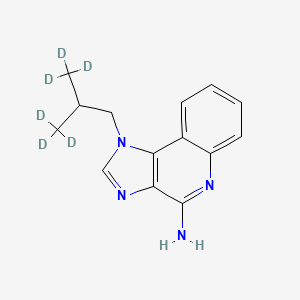
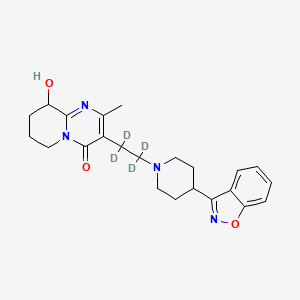

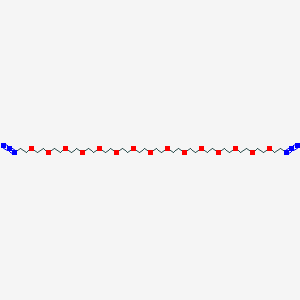
![{(1r)-3-Oxo-1-Phenyl-3-[4-(Trifluoromethyl)phenyl]propyl}propanedioic Acid](/img/structure/B12423672.png)
![(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide](/img/structure/B12423694.png)
